1,3-Oxathiolan-4-one, 5-methyl-, O-((phenylamino)carbonyl)oxime, (Z)
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Overview
Description
1,3-Oxathiolan-4-one, 5-methyl-, O-((phenylamino)carbonyl)oxime, (Z) is a complex organic compound with a unique structure that includes an oxathiolane ring, a methyl group, and a phenylamino carbonyl oxime group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Oxathiolan-4-one, 5-methyl-, O-((phenylamino)carbonyl)oxime, (Z) typically involves multiple steps. One common method includes the reaction of 5-methyl-1,3-oxathiolan-4-one with phenyl isocyanate in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Oxathiolan-4-one, 5-methyl-, O-((phenylamino)carbonyl)oxime, (Z) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The phenylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,3-Oxathiolan-4-one, 5-methyl-, O-((phenylamino)carbonyl)oxime, (Z) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-Oxathiolan-4-one, 5-methyl-, O-((phenylamino)carbonyl)oxime, (Z) involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The phenylamino group may also interact with hydrophobic pockets within proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Oxathiolan-4-one, 5-methyl-, O-((methylamino)carbonyl)oxime
- 1,3-Oxathiolan-4-one, 5-methyl-, O-((ethylamino)carbonyl)oxime
Uniqueness
1,3-Oxathiolan-4-one, 5-methyl-, O-((phenylamino)carbonyl)oxime, (Z) is unique due to the presence of the phenylamino group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with biological targets, making it a valuable molecule for research and potential therapeutic applications.
Properties
CAS No. |
54266-75-0 |
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Molecular Formula |
C11H12N2O3S |
Molecular Weight |
252.29 g/mol |
IUPAC Name |
[(Z)-(5-methyl-1,3-oxathiolan-4-ylidene)amino] N-phenylcarbamate |
InChI |
InChI=1S/C11H12N2O3S/c1-8-10(17-7-15-8)13-16-11(14)12-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,14)/b13-10- |
InChI Key |
WPGOZGXIADASRR-RAXLEYEMSA-N |
Isomeric SMILES |
CC1/C(=N/OC(=O)NC2=CC=CC=C2)/SCO1 |
Canonical SMILES |
CC1C(=NOC(=O)NC2=CC=CC=C2)SCO1 |
Origin of Product |
United States |
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